Cas no 680594-25-6 (2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide)

2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide structure
680594-25-6 structure
商品名:2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide
CAS番号:680594-25-6
MF:C17H18N6OS
メガワット:354.42942
CID:1076053
PubChem ID:11485017

2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide 化学的及び物理的性質

名前と識別子

    • 2-{[5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
    • [4-morpholin-4-yl-2-(2-morpholin-4-yl-ethyl)-2-naphthalen-1-yl-butyl]-[4-morpholin-4-yl-2-(2-morpholin-4-yl-ethyl)-2-naphthalen-1-yl-butylidene]-amine
    • [4-phenyl-5-(N-phenylamino)methyl-1,2,4-triazol-3-yl]thioglycolylhydrazide
    • 4-(morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-n-[(1e)-4-(morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butylidene]-2-(naphthalen-1-yl)butan-1-amine
    • AC1L40OA
    • BRN 1205702
    • NSC180663
    • AKOS002657562
    • 2-([5-(Anilinomethyl)-4-phenyl-4h-1,2,4-triazol-3-yl]thio)acetohydrazide
    • CS-0364095
    • 680594-25-6
    • 2-((4-Phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
    • 2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
    • BB 0240685
    • SB86645
    • (4-Phenyl-5-phenylaminomethyl-4H-[1,2,4]tri azol-3-ylsulfanyl)-acetic acid hydrazide
    • 2-({4-phenyl-5-[(phenylamino)methyl]-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
    • ALBB-003998
    • STK502845
    • 2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
    • 2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide
    • MDL: MFCD11696419
    • インチ: InChI=1S/C17H18N6OS/c18-20-16(24)12-25-17-22-21-15(11-19-13-7-3-1-4-8-13)23(17)14-9-5-2-6-10-14/h1-10,19H,11-12,18H2,(H,20,24)
    • InChIKey: KGPOPAALDUPTNS-UHFFFAOYSA-N
    • ほほえんだ: NNC(CSC=1N(C2=CC=CC=C2)C(=NN1)CNC3=CC=CC=C3)=O

計算された属性

  • せいみつぶんしりょう: 354.12628039g/mol
  • どういたいしつりょう: 354.12628039g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 8
  • 複雑さ: 414
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 123Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1434765-250mg
2-((4-Phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
680594-25-6 97%
250mg
¥1512.00 2024-05-04
TRC
A019435-100mg
2-{[5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
680594-25-6
100mg
$ 185.00 2022-06-08
Chemenu
CM115104-1g
2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
680594-25-6 95%
1g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1434765-1g
2-((4-Phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
680594-25-6 97%
1g
¥3369.00 2024-05-04
TRC
A019435-250mg
2-{[5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
680594-25-6
250mg
$ 380.00 2022-06-08
TRC
A019435-500mg
2-{[5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
680594-25-6
500mg
$ 600.00 2022-06-08

2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide 関連文献

2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazideに関する追加情報

Introduction to 2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide (CAS No: 680594-25-6)

2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 680594-25-6, represents a convergence of heterocyclic chemistry and bioactive molecule design. Its molecular framework incorporates several key pharmacophoric elements, including anilinomethyl and triazolylthio groups, which are known to contribute to its potential biological activity. The presence of these functional moieties not only enhances its chemical reactivity but also opens up avenues for its exploration in drug discovery and development.

The compound’s structure is characterized by a central triazole ring substituted with an anilinomethyl group at the 5-position and a phenyl group at the 4-position. The thioether linkage to the acetohydrazide moiety further diversifies its chemical profile, making it a versatile intermediate in synthetic chemistry. The acetohydrazide group is particularly noteworthy as it can participate in various chemical transformations, including condensation reactions with carbonyl compounds, which are pivotal in the synthesis of more complex molecules.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The triazole scaffold, in particular, has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of anilinomethyl and phenyl groups into the triazole core enhances its binding affinity to biological targets, making it a promising candidate for further pharmacological investigation. Furthermore, the thioether linkage introduces a level of structural flexibility that can be exploited to optimize drug-like properties such as solubility and bioavailability.

The synthesis of 2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The key steps typically include the formation of the triazole ring via cyclocondensation reactions between appropriate precursors, followed by functionalization with the anilinomethyl and phenyl groups. The introduction of the thioether linkage is achieved through nucleophilic substitution reactions, where a halogenated derivative of the triazole core reacts with an appropriate thiolate anion.

The compound’s potential biological activity has been explored in several preclinical studies. Research indicates that derivatives of this class exhibit inhibitory effects on various enzymes and receptors involved in pathological processes. For instance, studies have shown that certain analogs can modulate kinases and phosphodiesterases, which are key targets in cancer therapy. Additionally, the anilinomethyl group has been associated with anti-inflammatory properties, suggesting that this compound may have therapeutic relevance in conditions such as rheumatoid arthritis.

The acetohydrazide moiety is particularly interesting from a biochemical perspective. It can react with aldehydes and ketones to form hydrazones, which are known to participate in various biological pathways. This reactivity makes it a valuable tool for probing enzyme mechanisms and developing probes for diagnostic applications. Moreover, the ability to form stable complexes with metal ions adds another layer of functionality that could be exploited in therapeutic contexts.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide (CAS No: 680594-25-6). Molecular modeling studies have been conducted to predict its binding affinity to target proteins and to identify structural modifications that could enhance its potency. These computational approaches have complemented traditional experimental methods by providing rapid and cost-effective assessments of molecular interactions.

The future prospects for this compound are promising. Ongoing research aims to optimize its synthetic pathways for scalability and sustainability. Additionally, efforts are being made to explore its pharmacological profile further through both in vitro and in vivo studies. The integration of machine learning algorithms into drug discovery pipelines has also shown promise in identifying new derivatives with enhanced properties.

In conclusion, 2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide represents a significant advancement in pharmaceutical chemistry due to its intricate structure and multifaceted functionality. Its potential applications span across various therapeutic areas, making it a valuable asset in the quest for novel treatments. As research continues to uncover new insights into its biological activity and synthetic possibilities, this compound is poised to play a crucial role in future drug development efforts.

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